molecular formula C18H9Br6N B8231119 Tris(2,4-dibromophenyl)amine CAS No. 5489-72-5

Tris(2,4-dibromophenyl)amine

Cat. No.: B8231119
CAS No.: 5489-72-5
M. Wt: 718.7 g/mol
InChI Key: KLOKRJIOLRCMRK-UHFFFAOYSA-N
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Description

Tris(2,4-dibromophenyl)amine is a nitrogen-centered compound known for its unique photochemical properties. It is often used as a precursor to its radical cation form, which is commonly referred to as “Magic Green”. This compound has found applications in various fields, including photochemistry, electrochemistry, and materials science .

Preparation Methods

The synthesis of Tris(2,4-dibromophenyl)amine typically involves the reaction of 2,4-dibromophenylamine with a suitable amine donor under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 2,4-dibromophenylamine is reacted with an amine donor in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tris(2,4-dibromophenyl)amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as hydrazine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(2,4-dibromophenyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tris(2,4-dibromophenyl)amine primarily involves its conversion to the radical cation form. This radical cation can participate in various electron transfer processes, promoting oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Tris(2,4-dibromophenyl)amine is often compared with other triarylamine compounds, such as Tris(4-bromophenyl)amine and Tris(4-chlorophenyl)amine. While these compounds share similar structural features, this compound is unique due to its specific bromine substitution pattern, which influences its photochemical and electrochemical properties . Similar compounds include:

  • Tris(4-bromophenyl)amine
  • Tris(4-chlorophenyl)amine
  • Tris(4-fluorophenyl)amine

These compounds differ in their reactivity and applications, making this compound a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

2,4-dibromo-N,N-bis(2,4-dibromophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Br6N/c19-10-1-4-16(13(22)7-10)25(17-5-2-11(20)8-14(17)23)18-6-3-12(21)9-15(18)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOKRJIOLRCMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N(C2=C(C=C(C=C2)Br)Br)C3=C(C=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Br6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466768
Record name Benzenamine, 2,4-dibromo-N,N-bis(2,4-dibromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5489-72-5
Record name Benzenamine, 2,4-dibromo-N,N-bis(2,4-dibromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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